Cas no 2229117-03-5 (2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol)

2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol
- EN300-1785671
- 2229117-03-5
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- インチ: 1S/C8H15N3O/c1-3-11-7(4-5-10-11)8(2,9)6-12/h4-5,12H,3,6,9H2,1-2H3
- InChIKey: CZCSUFJLQKKFRT-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(C1=CC=NN1CC)N
計算された属性
- せいみつぶんしりょう: 169.121512110g/mol
- どういたいしつりょう: 169.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 64.1Ų
2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1785671-5.0g |
2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol |
2229117-03-5 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1785671-0.1g |
2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol |
2229117-03-5 | 0.1g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1785671-10g |
2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol |
2229117-03-5 | 10g |
$5528.0 | 2023-09-19 | ||
Enamine | EN300-1785671-0.5g |
2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol |
2229117-03-5 | 0.5g |
$1234.0 | 2023-09-19 | ||
Enamine | EN300-1785671-1.0g |
2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol |
2229117-03-5 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1785671-1g |
2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol |
2229117-03-5 | 1g |
$1286.0 | 2023-09-19 | ||
Enamine | EN300-1785671-5g |
2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol |
2229117-03-5 | 5g |
$3728.0 | 2023-09-19 | ||
Enamine | EN300-1785671-10.0g |
2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol |
2229117-03-5 | 10g |
$5528.0 | 2023-06-02 | ||
Enamine | EN300-1785671-0.05g |
2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol |
2229117-03-5 | 0.05g |
$1080.0 | 2023-09-19 | ||
Enamine | EN300-1785671-0.25g |
2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol |
2229117-03-5 | 0.25g |
$1183.0 | 2023-09-19 |
2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-olに関する追加情報
2-Amino-2-(1-Ethyl-1H-Pyrazol-5-Yl)Propan-1-Ol: A Comprehensive Overview
The compound 2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol (CAS No. 2229117035) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of organic compounds known as pyrazoles, which are five-membered heterocycles containing two nitrogen atoms. The presence of the amino group and the hydroxyl group in its structure makes it highly versatile, enabling it to participate in a wide range of chemical reactions and biological interactions.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of novel therapeutic agents. The pyrazole ring is known for its ability to act as a scaffold for various bioactive molecules, including anti-inflammatory, antifungal, and anticancer agents. In the case of 2-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1 ol, the substitution pattern on the pyrazole ring plays a crucial role in determining its pharmacological properties. The ethyl group at position 1 and the amino group at position 5 create a unique electronic environment that enhances its reactivity and bioavailability.
One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. Its ability to undergo nucleophilic substitution, condensation, and cyclization reactions makes it an invaluable starting material in organic synthesis. For instance, researchers have utilized this compound to synthesize heterocyclic compounds with enhanced pharmacokinetic properties. These findings underscore its importance in modern medicinal chemistry.
In addition to its role in drug discovery, 2-amino-2-(1 ethyl 1H pyrazol 5 yl) propan 1 ol has also found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of novel coordination polymers and metal organic frameworks (MOFs). These materials exhibit unique properties such as high surface area, tunable pore sizes, and excellent catalytic activity, making them ideal for use in gas storage, catalysis, and sensing applications.
The synthesis of this compound involves a series of well-established organic reactions. Typically, it is prepared via a two-step process: first, the formation of the pyrazole ring through a condensation reaction between an aldehyde or ketone and an amine; second, the introduction of the amino and hydroxyl groups through selective substitution or reduction reactions. Recent advancements in catalytic methods have enabled researchers to achieve higher yields and better selectivity in these reactions, further enhancing the feasibility of large-scale production.
From an environmental standpoint, this compound demonstrates moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments necessitates careful handling during industrial processes to minimize ecological impact. Regulatory agencies have established guidelines for safe handling and disposal of such compounds to ensure compliance with environmental protection standards.
In conclusion, 2 amino 2 (1 ethyl 1H pyrazol 5 yl) propan 1 ol (CAS No. 2229117035) is a multifaceted compound with significant potential across diverse fields. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and application-oriented research, positions it as a key player in contemporary scientific endeavors. As research continues to uncover new facets of its properties and applications, this compound is poised to make even greater contributions to science and industry.
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